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1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Kinase inhibitor design PXR modulation

Researchers requiring a C5-unsubstituted 1H-1,2,3-triazole-4-carboxamide face limited commercial availability. This compound fills a critical SAR gap: the absence of a C5 substituent (vs. 5-methyl congeners) avoids steric clash in constricted kinase ATP pockets and enables basal PXR modulatory profiling. • C5-H status permits fit into shallow kinase hinge regions • Pyridin-3-ylmethyl side chain provides a distinct H-bond acceptor vector • Computed logP 2.2 supports hepatic exposure for PXR target engagement Available from stock with rapid global delivery.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 1326807-54-8
Cat. No. B2452726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326807-54-8
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C17H17N5O/c1-2-13-5-7-15(8-6-13)22-12-16(20-21-22)17(23)19-11-14-4-3-9-18-10-14/h3-10,12H,2,11H2,1H3,(H,19,23)
InChIKeyUOZIYQJLWZZOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326807-54-8): Compound Class, Core Architecture, and Procurement-Relevant Baseline


1-(4-Ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326807-54-8) is a synthetic, 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide bearing a 4-ethylphenyl group at N1 and an N-(pyridin-3-ylmethyl) carboxamide at C4 [1]. The compound belongs to a scaffold class extensively explored for kinase inhibition, antimicrobial activity, and nuclear receptor modulation (e.g., PXR inverse agonism) [2][3]. Unlike its closest commercial analog—the 5-methyl congener (CAS 950255-36-4)—this compound carries no substituent at the triazole C5 position, a structural feature that alters both the steric environment and the hydrogen-bonding capacity of the triazole core [1].

Why 1-(4-Ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the 1H-1,2,3-triazole-4-carboxamide family, small structural perturbations produce large shifts in target engagement and selectivity. Published SAR for this scaffold demonstrates that the presence or absence of a C5 substituent (e.g., methyl vs. H) determines whether compounds act as PXR inverse agonists or pure antagonists [1], and dictates antibacterial spectrum breadth against S. aureus vs. C. albicans [2]. The pyridylmethyl regioisomer (2-, 3-, or 4-ylmethyl) controls hydrogen-bond geometry with target residues, while the para-ethylphenyl lipophilicity directly modulates logP, metabolic stability, and off-target promiscuity risk [1][3]. Consequently, substituting the target compound with its 5-methyl, 4-methylphenyl, or pyridin-2-ylmethyl analogs without experimental validation introduces a high probability of altered potency, shifted selectivity, or complete loss of the desired phenotype.

Quantitative Differentiation Evidence for 1-(4-Ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


C5-Unsubstituted Triazole Core: Absence of 5-Methyl Group Reduces Steric Bulk and Alters Hydrogen-Bond Donor Profile vs. the 5-Methyl Analog (CAS 950255-36-4)

The target compound lacks a methyl substituent at the C5 position of the 1,2,3-triazole ring, in contrast to its closest commercially available analog, 1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 950255-36-4). In the published PXR inverse agonist/antagonist series, the presence of a 5-methyl group on the triazole was a critical determinant of binding mode: 5-methyl analogs achieved low-nanomolar IC50 values for PXR binding and cellular activity, whereas structural congeners lacking this methyl group exhibited altered pharmacology [1]. The C5-H compound presents a smaller steric footprint (molar refractivity difference of approximately 5.6 units vs. the 5-methyl analog based on computed MR values) and removes one source of hydrophobic contact, which may favor engagement with shallower binding pockets or targets intolerant of 5-substitution [2][3].

Medicinal chemistry Kinase inhibitor design PXR modulation Triazole SAR

Pyridin-3-ylmethyl Regioisomer: Differential Hydrogen-Bond Geometry vs. Pyridin-2-ylmethyl and Pyridin-4-ylmethyl Analogs

The carboxamide side chain of the target compound terminates in a pyridin-3-ylmethyl group, placing the pyridine nitrogen at the meta position relative to the methylene linker. This contrasts with the pyridin-2-ylmethyl analog (ortho-nitrogen) and pyridin-4-ylmethyl analog (para-nitrogen), both of which share the same molecular formula (C17H17N5O) and molecular weight (307.35 g/mol) [1]. In the broader triazole-4-carboxamide SAR literature, the pyridyl nitrogen position governs the directionality of the key hydrogen-bond acceptor vector: pyridin-3-yl directs the lone pair at an angle incompatible with classic kinase hinge-binding motifs preferred by pyridin-2-yl analogs, while pyridin-4-yl projects the acceptor linearly, favoring different target topologies [2]. The target compound therefore presents a distinct pharmacophore geometry compared to its regioisomeric counterparts, despite identical elemental composition.

Medicinal chemistry Ligand design Kinase hinge binding Hydrogen-bond vector

Para-Ethylphenyl Lipophilicity: Computed XLogP3 Differentiation vs. 4-Methylphenyl Analog (CAS 951611-17-9)

The target compound bears a para-ethyl group on the N1-phenyl ring, contributing a computed XLogP3 of 2.2 [1]. The closest ring-substituted analog, 1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951611-17-9), carries a para-methyl group instead, with a molecular weight 14.03 Da lower (293.32 vs. 307.35 g/mol) [2]. The additional methylene unit in the target compound increases lipophilicity by approximately 0.3–0.5 logP units (estimated based on the Hansch π constant for a methylene insertion on an aromatic ring, π ≈ 0.5), which can translate into measurably higher membrane permeability and altered tissue distribution [3]. In the antimicrobial SAR series, para-substituent identity on the N1-phenyl ring modulated both potency and selectivity against Gram-positive vs. fungal pathogens [3].

Physicochemical property optimization Lipophilicity Drug-likeness ADME

Computed Drug-Likeness Profile: TPSA, Rotatable Bond Count, and HBD/HBA Compliance with Oral Bioavailability Rules

The target compound's computed topological polar surface area (TPSA = 72.7 Ų), hydrogen bond donor count (HBD = 1), hydrogen bond acceptor count (HBA = 4), and rotatable bond count (nRot = 5) place it within favorable boundaries for oral bioavailability per Veber's rules (TPSA ≤ 140 Ų; nRot ≤ 10) [1]. In comparison, the 5-methyl analog (CAS 950255-36-4) exhibits an additional rotatable bond (nRot = 6) due to the C5-methyl group, marginally increasing conformational entropy and potentially reducing binding affinity to rigid binding sites [2]. The target compound also satisfies Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), with no violations [1]. These computed properties support its utility as a lead-like starting point for further optimization.

Drug-likeness Oral bioavailability Veber rules Lipinski parameters

Synthetic Tractability and Derivatization Potential: C5-H Position Available for Late-Stage Functionalization

The unsubstituted C5 position on the triazole ring represents a vacant site for further chemical elaboration—a feature absent in the 5-methyl and 5-amino analogs [1]. While no direct synthetic comparison study exists, the target compound's architecture (1,4-disubstituted 1H-1,2,3-triazole via CuAAC click chemistry between a 4-ethylphenyl azide and a propiolamide derivative) is consistent with standard click chemistry protocols that enable modular assembly and subsequent C5 functionalization via direct C–H activation or halogenation/cross-coupling sequences [2]. The presence of the pyridin-3-ylmethyl group also offers a potential metal-coordination site, making the compound a candidate bidentate ligand for metalloenzyme inhibitor design or coordination chemistry applications [1].

Click chemistry Late-stage functionalization Coordination chemistry Triazole ligand design

Screening Library Provenance: Single-Supplier Availability from Life Chemicals with Defined Purity Grade

The target compound (catalog F6609-5483) is commercially supplied by Life Chemicals as part of a screening collection, offered in quantities from 2 μmol to 20 mg at 95% purity [1]. In contrast, the 5-methyl analog (CAS 950255-36-4) and the 4-methylphenyl analog (CAS 951611-17-9) are listed by different vendors with varying purity specifications and stock availability. The Life Chemicals catalog entry provides a verified CAS number, computed molecular descriptors (XLogP3, TPSA), and standardized pricing, enabling reproducible procurement for screening campaigns [1]. No bioactivity data accompanies this catalog entry, consistent with its status as an unscreened library compound.

Screening library Compound procurement Life Chemicals Commercial availability

Recommended Application Scenarios for 1-(4-Ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326807-54-8) Based on Structural Differentiation Evidence


Kinase Inhibitor Screening Where 5-Unsubstituted Triazole Hinge Binders Are Preferred

The absence of a C5 substituent creates a less sterically demanding triazole core (fewer rotatable bonds, lower molar refractivity) that may fit into kinase ATP-binding sites intolerant of 5-methyl or 5-aryl groups . The pyridin-3-ylmethyl side chain provides a hydrogen-bond acceptor vector distinct from the more common pyridin-2-ylmethyl hinge-binding motif, potentially enabling selectivity against kinases that favor meta-pyridyl engagement . Researchers screening compound libraries against kinases with shallow or constricted hinge regions should prioritize this compound over 5-substituted analogs.

PXR Antagonism or Inverse Agonism SAR Expansion Using a C5-H Scaffold

Published SAR demonstrates that 1H-1,2,3-triazole-4-carboxamides can achieve low-nanomolar PXR binding and cellular activity, with the C5 substituent identity controlling inverse agonist vs. pure antagonist pharmacology . The target compound's C5-H status makes it a suitable starting point for exploring whether unsubstituted triazoles exhibit basal PXR modulatory activity or serve as neutral scaffolds for further optimization. Its computed logP of 2.2 also positions it within the lipophilicity range associated with favorable hepatic exposure, relevant for PXR target engagement in liver-derived assays .

Antimicrobial SAR: Differentiating Gram-Positive vs. Fungal Selectivity Through N1-Aryl and C5 Variation

The antimicrobial SAR literature for 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides shows that 5-methyl derivatives preferentially inhibit S. aureus, while 5-amino analogs and triazoloquinazoline congeners target C. albicans . The target compound, with C5-H and a para-ethylphenyl N1 substituent, occupies an untested region of this SAR matrix. Given that para-substituent identity on the N1-aryl ring modulates potency and selectivity , this compound should be evaluated against both Gram-positive and fungal panels to deconvolve the contribution of the C5-H feature independently of 5-substitution.

Coordination Chemistry and Metalloenzyme Inhibitor Design Using a Pyridyl-Triazole Bidentate Ligand

The compound combines a 1,2,3-triazole (capable of metal coordination via N2 or N3) with a pyridin-3-ylmethyl side chain (metal-binding via pyridine nitrogen), creating a potential bidentate ligand system . The C5-unsubstituted triazole leaves the C5–H available for further functionalization to tune metal-binding affinity. This scaffold is suitable for exploring metalloenzyme inhibition (e.g., histone deacetylases, carbonic anhydrases, or cytochrome P450s) where the triazole-pyridine chelation motif can productively engage catalytic metal ions.

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